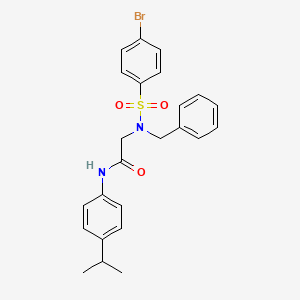

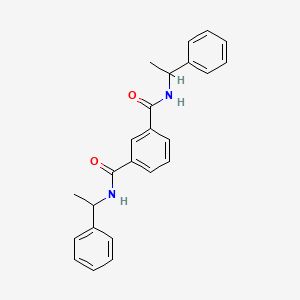

![molecular formula C22H22O4 B11635397 8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)

8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-metil-7-[(1-oxo-1-fenilpropan-2-il)oxi]-4-propil-2H-cromen-2-ona es un compuesto orgánico sintético que pertenece a la clase de las cumarinas. Las cumarinas son un grupo de lactonas de origen natural que se derivaron por primera vez de las habas de Tonka en 1820. Estos compuestos son valiosos heterociclos que contienen oxígeno, ampliamente encontrados en la naturaleza y se han utilizado rutinariamente como medicinas herbales desde edades tempranas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 8-metil-7-[(1-oxo-1-fenilpropan-2-il)oxi]-4-propil-2H-cromen-2-ona se puede lograr a través de varios métodos. Un método eficiente implica la reacción de alquilación de 7-hidroxi-4-metilcumarina con bromuro de propargilo en acetona seca y carbonato de potasio anhidro a 50 °C, seguido de la reacción con varias azidas de sodio . Otro método incluye la reacción de 7-((5-mercapto-1,3,4-oxadiazol-2-il)metoxi)-4,5-dimetil-2H-cromen-2-ona con varios haluros de alquilo y bencilo en presencia de carbonato de potasio a temperatura ambiente .

Métodos de Producción Industrial

Los métodos de producción industrial para las cumarinas, incluida la 8-metil-7-[(1-oxo-1-fenilpropan-2-il)oxi]-4-propil-2H-cromen-2-ona, a menudo implican el uso de solventes verdes y catalizadores para minimizar el impacto ambiental. Estos métodos se llevan a cabo en condiciones clásicas y no clásicas, particularmente en condiciones verdes .

Análisis De Reacciones Químicas

Tipos de Reacciones

8-metil-7-[(1-oxo-1-fenilpropan-2-il)oxi]-4-propil-2H-cromen-2-ona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición bencílica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, algunas requieren temperaturas elevadas y otras proceden a temperatura ambiente .

Productos Mayores Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas de la reacción y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

8-metil-7-[(1-oxo-1-fenilpropan-2-il)oxi]-4-propil-2H-cromen-2-ona tiene diversas aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de 8-metil-7-[(1-oxo-1-fenilpropan-2-il)oxi]-4-propil-2H-cromen-2-ona implica su interacción con objetivos moleculares y vías dentro de las células. Se cree que actúa como un agente alquilante, reaccionando con el ADN y otras moléculas celulares para causar daño, lo que lleva a la muerte celular. Este mecanismo es particularmente relevante en su uso como agente anticancerígeno.

Comparación Con Compuestos Similares

Compuestos Similares

Fenilacetona: Un compuesto orgánico con la fórmula química C6H5CH2COCH3, utilizado en la fabricación de metanfetamina y anfetamina.

4-(4-metoxifenil)-8-metil-7-(1-oxo-1-fenilpropan-2-il)oxichromen-2-ona: Un derivado de cumarina similar con diferentes sustituyentes.

Singularidad

8-metil-7-[(1-oxo-1-fenilpropan-2-il)oxi]-4-propil-2H-cromen-2-ona es único debido a sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. Su capacidad para actuar como un agente alquilante y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica y la industria.

Propiedades

Fórmula molecular |

C22H22O4 |

|---|---|

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxy-4-propylchromen-2-one |

InChI |

InChI=1S/C22H22O4/c1-4-8-17-13-20(23)26-22-14(2)19(12-11-18(17)22)25-15(3)21(24)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3 |

Clave InChI |

RQZLOCYCVKDAJG-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

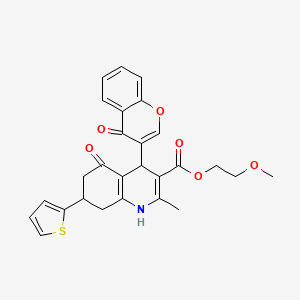

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)

![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)

![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)

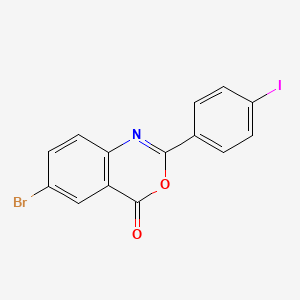

![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)

![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)

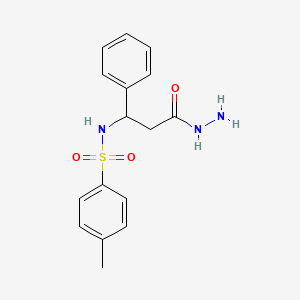

![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)

![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)

![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)